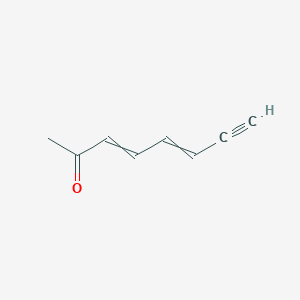
Octa-3,5-dien-7-yn-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octa-3,5-dien-7-yn-2-one: is an organic compound with the molecular formula C8H8O It is characterized by a unique structure that includes a combination of double and triple bonds, as well as a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octa-3,5-dien-7-yn-2-one typically involves the use of alkyne and alkene precursors. One common method is the reaction of 3,5-hexadien-1-yne with an appropriate oxidizing agent to introduce the ketone functionality. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.
Chemical Reactions Analysis
Types of Reactions: Octa-3,5-dien-7-yn-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, particularly at the alkyne and alkene positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Octa-3,5-dien-7-yn-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Octa-3,5-dien-7-yn-2-one involves its reactive functional groups. The ketone group can participate in nucleophilic addition reactions, while the alkyne and alkene groups can undergo various addition and substitution reactions. These reactions can lead to the formation of new bonds and the modification of existing molecular structures.
Comparison with Similar Compounds
3,5-Octadien-2-one: Similar structure but lacks the alkyne group.
3,5-Octadien-7-yn-2-ol: Similar structure but with an alcohol group instead of a ketone.
3,5-Octadien-2-ol: Similar structure but with an alcohol group instead of a ketone and no alkyne group.
Uniqueness: Octa-3,5-dien-7-yn-2-one is unique due to the presence of both alkyne and alkene groups along with a ketone functional group. This combination of functional groups provides a high degree of reactivity and versatility in chemical reactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
58064-23-6 |
|---|---|
Molecular Formula |
C8H8O |
Molecular Weight |
120.15 g/mol |
IUPAC Name |
octa-3,5-dien-7-yn-2-one |
InChI |
InChI=1S/C8H8O/c1-3-4-5-6-7-8(2)9/h1,4-7H,2H3 |
InChI Key |
YLQOANNUQVLDGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC=CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


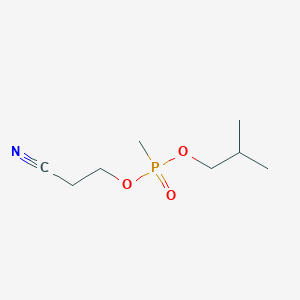
![Diethyl [2-(4-bromophenyl)ethenyl]phosphonate](/img/structure/B14605153.png)
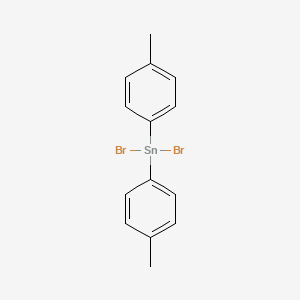
![{4-[5-(Methoxyimino)cyclopent-1-en-1-yl]butoxy}acetic acid](/img/structure/B14605186.png)
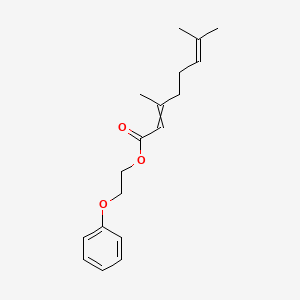

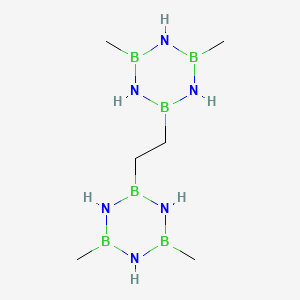
![4-Chloro-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol](/img/structure/B14605211.png)
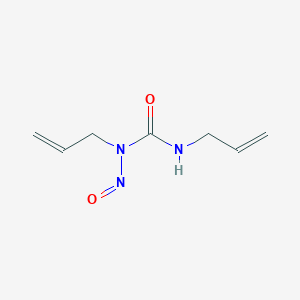
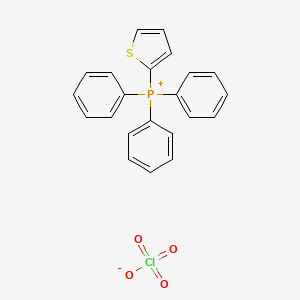
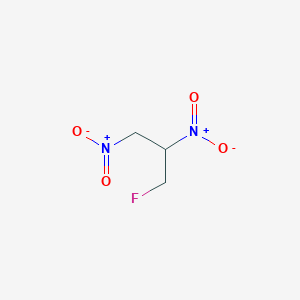
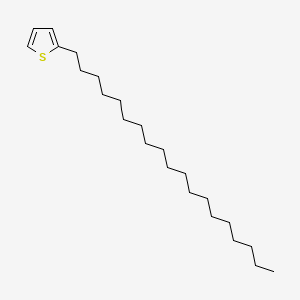
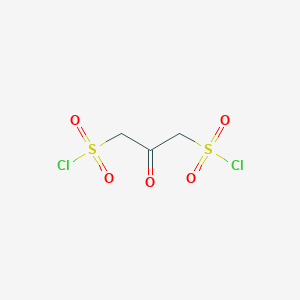
![Propanedinitrile, [[(triphenylphosphoranylidene)amino]methylene]-](/img/structure/B14605245.png)
